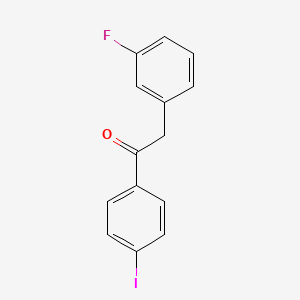

2-(3-Fluorophenyl)-4'-iodoacetophenone

Description

2-(3-Fluorophenyl)-4'-iodoacetophenone is a halogenated acetophenone derivative characterized by a fluorine atom at the meta position of the phenyl ring and an iodine atom at the para position of the acetophenone moiety. Its molecular formula is C₁₄H₁₀FIO, with a molecular weight of 340.13 g/mol (inferred from for its isomer). This compound is primarily utilized in pharmaceutical synthesis and catalytic cross-coupling reactions due to the reactivity of the iodine substituent as a leaving group and the electron-withdrawing effects of fluorine .

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWWXQTYSVSFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642349 | |

| Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-81-1 | |

| Record name | Ethanone, 2-(3-fluorophenyl)-1-(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4’-iodoacetophenone typically involves the following steps:

Halogenation: The introduction of the iodine atom can be achieved through halogenation reactions. For instance, iodination of acetophenone derivatives can be performed using iodine and a suitable oxidizing agent.

Fluorination: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Formation of substituted acetophenone derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(3-Fluorophenyl)-4’-iodoacetophenone has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Studied for its potential biological activities due to the presence of fluorine and iodine, which can enhance binding affinity and selectivity.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The fluorine atom can enhance lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding to biological targets. The ketone group can undergo nucleophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

Comparison with Structural Isomers

2-(2-Fluorophenyl)-4'-iodoacetophenone (CAS: 187617-12-5)

- Structural Differences : Fluorine is at the ortho position on the phenyl ring.

- Physical Properties: Similar molecular weight (340.13 g/mol) but differing steric and electronic effects due to fluorine placement.

2-(4-Fluorophenyl)-4'-iodoacetophenone

- Structural Differences : Fluorine is at the para position on the phenyl ring.

- Electronic Effects: The para-fluorine exerts a stronger electron-withdrawing effect via resonance, which could enhance the acetophenone ring’s electrophilicity. This may improve reactivity in nucleophilic aromatic substitution compared to the meta isomer .

Table 1: Structural Isomer Comparison

| Compound | Fluorine Position | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|

| 2-(3-Fluorophenyl)-4'-iodoacetophenone | Meta | 340.13 | Balanced steric/electronic effects |

| 2-(2-Fluorophenyl)-4'-iodoacetophenone | Ortho | 340.13 | Steric hindrance, reduced reactivity |

| 2-(4-Fluorophenyl)-4'-iodoacetophenone | Para | 340.13 | Enhanced electrophilicity |

Comparison with Halogen-Substituted Analogues

4'-Iodoacetophenone ()

4'-Fluoroacetophenone (CAS: 403-42-9)

- Structure : Contains a para-fluorine instead of iodine.

- Physical Properties : Lower molecular weight (138.14 g/mol), boiling point ~182–183°C, and density 1.138 g/cm³ ().

- Reactivity : Less reactive in cross-coupling due to fluorine’s poor leaving-group ability compared to iodine .

Table 2: Halogen Substitution Effects

| Compound | Halogen | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity in Coupling |

|---|---|---|---|---|

| 4'-Iodoacetophenone | I | 262.04 | N/A | High (83% yield) |

| 4'-Fluoroacetophenone | F | 138.14 | 182–183 | Low |

| This compound | F, I | 340.13 | N/A | Moderate to High |

Comparison with Cyano-Substituted Analogues

2-(2-Cyanophenyl)-4'-iodoacetophenone (CAS: 898784-33-3)

- Structure: Replaces fluorine with a cyano group at the ortho position.

- Electronic Effects: The cyano group is strongly electron-withdrawing, significantly enhancing the ring’s electrophilicity. This could improve reactivity in reactions requiring electron-deficient aromatic systems .

- Applications : Used in specialized pharmaceutical intermediates but may require careful handling due to higher toxicity.

Key Research Findings

- Catalytic Efficiency: The iodine substituent in this compound facilitates efficient C-S coupling reactions, as demonstrated by 5% Cu/CR20 catalysts (). Comparable bromo or chloro analogues likely exhibit lower reactivity due to weaker leaving-group ability .

- Electronic Modulation : Meta-fluorine provides a balance between electron withdrawal and steric effects, making it preferable over ortho- or para-fluorine in reactions requiring precise electronic control .

Biological Activity

2-(3-Fluorophenyl)-4'-iodoacetophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and neuroprotective effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorinated phenyl group and an iodoacetophenone moiety. Its unique substituents may influence its biological activity through various mechanisms.

Antitumor Activity

Research indicates that derivatives of acetophenones exhibit significant antitumor properties. A study synthesized a series of acetophenone derivatives, including this compound, which showed potent anticancer activity against various human cancer cell lines.

Table 1: Antitumor Activity of Acetophenone Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | A549 | 8.5 | High |

| This compound | HCT-116 | 10.2 | High |

| Other Derivative | MCF-7 | 12.0 | Moderate |

These findings suggest that modifications to the acetophenone scaffold can enhance its cytotoxicity against specific cancer types.

Antimicrobial Activity

The antimicrobial potential of fluorinated acetophenones has also been studied. Compounds like this compound have shown effectiveness against various pathogens.

Table 2: Antimicrobial Activity of Fluorinated Acetophenones

| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | 20 |

| This compound | Escherichia coli | 15 | 25 |

These results indicate that the presence of fluorine and iodine in the structure enhances the antimicrobial efficacy.

Neuroprotective Effects

Neuroprotective properties have been attributed to certain acetophenone derivatives. Studies suggest that compounds with specific substitutions can protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Activity

A study evaluated the neuroprotective effects of several acetophenone derivatives on neuronal cells exposed to neurotoxic agents. The results indicated that this compound significantly reduced cell death in models of neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.